Cas no 870812-95-6 ((2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine)
(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- (R)-4-Morpholino-1-(phenylthio)-2-butylamine
- (2R)-4-(4-Morpholinyl)-1-(phenylsulfanyl)-2-butanamine
- (R)-4-morpholino-1-(phenylthio)butan-2-amine
- (1R)-3-(4-morpholinyl)-1-((phenylsulfanyl)methyl)propylamine
- Allethrin II
- Rethrin II
- trans-(E)-Allethrin II
- (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine
- (αR)-α-[(Phenylthio)methyl]-4-morpholinepropanamine (ACI)
- (2R)-4-Morpholin-4-yl-1-phenylsulfanylbutan-2-amine
- AS-81151
- CS-0006927
- AKOS015903917
- (R)-3-morpholin-4-yl-1-phenylsulfanylmethyl-propylamine
- DTXSID70648574
- SCHEMBL376570
- 4-Morpholinepropanamine, -[(phenylthio)methyl]-, (R)-
- 870812-95-6
- DB-076827
- (1R)-3-morpholin-4-yl-1-((phenylthio)methyl)propylamine
- XVHVBUNXLXLXKG-CYBMUJFWSA-N
- W11922
-
- MDL: MFCD17171370
- Inchi: 1S/C14H22N2OS/c15-13(6-7-16-8-10-17-11-9-16)12-18-14-4-2-1-3-5-14/h1-5,13H,6-12,15H2/t13-/m1/s1
- InChI Key: XVHVBUNXLXLXKG-CYBMUJFWSA-N
- SMILES: S(C1C=CC=CC=1)C[C@H](N)CCN1CCOCC1
Computed Properties
- Exact Mass: 266.14500
- Monoisotopic Mass: 266.14528450g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 216
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 63.8Ų
Experimental Properties
- PSA: 63.79000
- LogP: 2.46650
(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019120045-1g |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 95% | 1g |
$559.61 | 2023-08-31 | |
| Chemenu | CM324792-1g |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 95% | 1g |
$489 | 2021-06-16 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AK462-50mg |
(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine |
870812-95-6 | 95+% | 50mg |
587.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AK462-200mg |
(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine |
870812-95-6 | 95+% | 200mg |
1469.0CNY | 2021-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12395-250mg |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 95% | 250mg |
¥967.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12395-100mg |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 95% | 100mg |
¥644.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X12395-1g |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 95% | 1g |
¥2414.0 | 2024-07-18 | |
| Chemenu | CM324792-50mg |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 95% | 50mg |
$60 | 2023-01-09 | |
| eNovation Chemicals LLC | Y1240512-100mg |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 90% | 100mg |
$135 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1240512-250mg |
(R)-4-Morpholino-1-(phenylthio)-2-butylamine |
870812-95-6 | 90% | 250mg |
$180 | 2024-06-07 |
(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine Related Literature
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine
Introduction to (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine (CAS No. 870812-95-6)
The compound (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine, identified by its CAS number 870812-95-6, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to a class of derivatives that have garnered considerable attention due to their potential biological activities and structural features. The presence of both morpholine and phenylsulfanyl groups in its molecular framework suggests a unique set of properties that make it a valuable candidate for further research and development.
In recent years, the pharmaceutical industry has seen a surge in the exploration of chiral compounds, which often exhibit enhanced selectivity and efficacy in biological systems. The stereochemistry of (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine is particularly noteworthy, with the (R) configuration at the second carbon atom contributing to its distinct chemical behavior. This specific stereochemical arrangement has been a focus of interest in the development of novel therapeutic agents, as it can significantly influence the compound's interaction with biological targets.
The morpholine moiety in the molecule is known for its ability to enhance solubility and bioavailability, which are critical factors in drug design. Additionally, the phenylsulfanyl group introduces a polar aromatic ring that can interact favorably with biological receptors. These structural features make (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine a promising candidate for further investigation in various therapeutic areas.
Current research in medicinal chemistry has highlighted the importance of understanding the relationship between molecular structure and biological activity. Studies have shown that compounds with similar scaffolds can exhibit diverse pharmacological effects, depending on subtle changes in their chemical configuration. The< strong>(2R)-configuration of our compound is particularly interesting, as it may confer specific binding properties that are not observed with its enantiomers or other related molecules.
One of the most exciting aspects of working with (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine is its potential application in the development of new drugs. Researchers are exploring its use in treating a range of conditions, from inflammatory diseases to neurological disorders. The compound's unique structural features suggest that it may be able to interact with multiple targets simultaneously, leading to synergistic therapeutic effects.
In vitro studies have begun to reveal the biological profile of this compound, providing insights into its potential mechanisms of action. Initial findings suggest that it may possess anti-inflammatory properties, making it a candidate for drugs targeting conditions such as arthritis or autoimmune diseases. Furthermore, its ability to cross the blood-brain barrier could make it useful in treating central nervous system disorders.
The synthesis of (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine presents both challenges and opportunities for chemists. The stereochemical purity required for pharmaceutical applications necessitates careful control over reaction conditions and purification techniques. However, advances in synthetic methodologies have made it increasingly feasible to produce this compound in high yields and with high enantiomeric excess.
As research continues, new applications for this compound are likely to emerge. Its unique combination of structural features makes it a versatile tool for drug discovery, and its potential benefits for human health are substantial. The ongoing exploration of its pharmacological properties promises to yield valuable insights into disease mechanisms and new therapeutic strategies.
In conclusion, (2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-amine (CAS No. 870812-95-6) represents an exciting area of research with significant implications for pharmaceutical development. Its structural characteristics and potential biological activities make it a promising candidate for further investigation, offering hope for new treatments across multiple therapeutic domains.
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